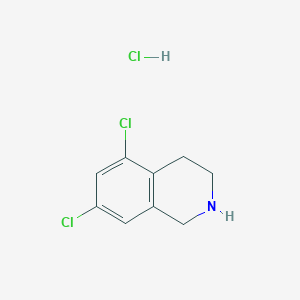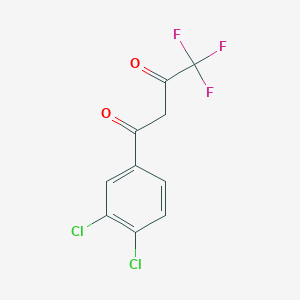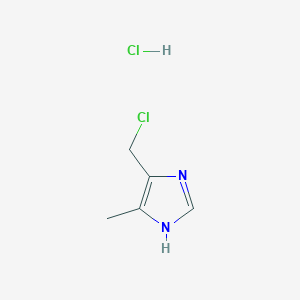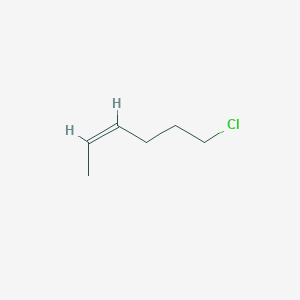
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Vue d'ensemble
Description
5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10Cl3N . It is an impurity of Lifitegrast, a drug approved by the FDA for the treatment of keratoconjunctivitis sicca (dry eye syndrome) .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9Cl2N.ClH/c10-7-3-6-5-12-2-1-8 (6)9 (11)4-7;/h3-4,12H,1-2,5H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine atoms and the hydrochloride group.
Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Effects
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its potential analgesic and anti-inflammatory effects. Research has found that this compound has a significant anti-inflammatory effect, which was stronger than that of diclofenac sodium. It also demonstrated pronounced analgesic and anti-inflammatory activity, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Antiglioma Activity
The compound has also shown promise in the field of oncology. One study discovered that certain derivatives of 1,2,3,4-tetrahydroisoquinoline, including this compound, could selectively block the growth of C6 glioma cells, while leaving normal astrocytes relatively unaffected. This finding highlights its potential for clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).
Local Anesthetic Activity and Acute Toxicity
In another study, the compound demonstrated high local anesthetic activity on rabbit eyes, surpassing the effectiveness of lidocaine in certain concentrations. Furthermore, the study evaluated its acute toxicity, showing that it varied among different derivatives, with some exhibiting lower toxicity than others. This suggests its potential as a drug candidate for local anesthesia after further investigations and possible modifications (Azamatov et al., 2023).
Neuroprotective or Neurotoxic Activity
Studies on 1-Methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) have investigated its neuroprotective or neurotoxic activity. Some derivatives of this compound, like this compound, showed potential for treating Parkinson's disease due to their neuroprotective activity. The study highlights the importance of hydroxy-1MeTIQ derivatives, especially for treating neurological disorders (Okuda et al., 2003).
Mécanisme D'action
Target of Action
The primary target of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of epinephrine from norepinephrine.
Mode of Action
This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body.
Biochemical Pathways
The compound affects the catecholamine biosynthesis pathway by inhibiting the action of phenylethanolamine N-methyltransferase . This results in decreased production of epinephrine, which can have downstream effects on various physiological processes such as the fight-or-flight response, metabolism, and cardiovascular function.
Analyse Biochimique
Biochemical Properties
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with phenylethanolamine N-methyltransferase, a key enzyme involved in the biosynthesis of catecholamines . This interaction inhibits the enzyme’s activity, leading to a decrease in the production of catecholamines such as adrenaline and noradrenaline. Additionally, this compound has been found to bind to certain receptor proteins, modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to alter neurotransmitter levels by inhibiting the synthesis of catecholamines . This can impact cell signaling pathways, leading to changes in neuronal excitability and synaptic transmission. In non-neuronal cells, this compound can affect gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of phenylethanolamine N-methyltransferase, inhibiting its catalytic activity and preventing the conversion of norepinephrine to epinephrine . This binding interaction is facilitated by the chlorine atoms at the 5 and 7 positions, which enhance the compound’s affinity for the enzyme. Additionally, this compound can modulate the activity of receptor proteins by binding to their allosteric sites, leading to changes in receptor conformation and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to gradual degradation . In in vitro studies, the inhibitory effects on enzyme activity and cellular processes are typically observed within minutes to hours after administration. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit enzyme activity and modulate receptor function without causing significant toxicity . At higher doses, this compound may induce adverse effects, including neurotoxicity and disruptions in metabolic homeostasis. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and cellular outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound inhibits phenylethanolamine N-methyltransferase, affecting the biosynthesis of catecholamines . Additionally, it can influence other metabolic pathways by modulating the activity of key enzymes involved in amino acid and neurotransmitter metabolism. These interactions can lead to changes in metabolite levels and metabolic flux, impacting overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . It may also interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and receptor proteins . It can also translocate to the nucleus, influencing gene expression by modulating the activity of transcription factors. Post-translational modifications, such as phosphorylation, may play a role in directing this compound to specific subcellular compartments, enhancing its functional specificity.
Propriétés
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLXYGUEFSFZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503769 | |
| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73075-47-5 | |
| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)
